molecular formula C10H12I2O B3056999 4-tert-Butyl-2,6-diiodophenol CAS No. 75908-75-7

4-tert-Butyl-2,6-diiodophenol

Cat. No.: B3056999
CAS No.: 75908-75-7
M. Wt: 402.01 g/mol
InChI Key: CZMBOODZJMDOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butyl-2,6-diiodophenol is an organic compound with the molecular formula C10H12I2O It is a phenolic compound characterized by the presence of two iodine atoms and a tert-butyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-diiodophenol typically involves the iodination of 4-tert-butylphenol. One common method includes the reaction of 4-tert-butylphenol with iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is carried out at a controlled temperature to ensure the selective iodination at the 2 and 6 positions of the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Deiodinated phenols.

    Substitution: Phenolic compounds with substituted functional groups.

Scientific Research Applications

4-tert-Butyl-2,6-diiodophenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-diiodophenol involves its interaction with various molecular targets. The phenolic group can participate in redox reactions, acting as an antioxidant. The iodine atoms can facilitate the formation of reactive intermediates, which can interact with biological molecules, leading to potential antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.

    2,6-Diiodophenol: Lacks the tert-butyl group, which affects its steric and electronic properties.

    4-tert-Butyl-2,6-dimethylphenol: Contains methyl groups instead of iodine, leading to different reactivity and applications.

Uniqueness

4-tert-Butyl-2,6-diiodophenol is unique due to the presence of both tert-butyl and iodine substituents, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-tert-butyl-2,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMBOODZJMDOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436802
Record name Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75908-75-7
Record name Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butyl-2,6-diiodophenol
Reactant of Route 2
4-tert-Butyl-2,6-diiodophenol
Reactant of Route 3
Reactant of Route 3
4-tert-Butyl-2,6-diiodophenol
Reactant of Route 4
Reactant of Route 4
4-tert-Butyl-2,6-diiodophenol
Reactant of Route 5
Reactant of Route 5
4-tert-Butyl-2,6-diiodophenol
Reactant of Route 6
Reactant of Route 6
4-tert-Butyl-2,6-diiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.